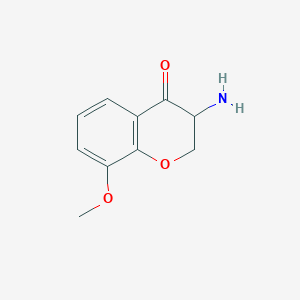
2-(Sec-butylthio)-4-chloropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Sec-butylthio)-4-chloropyridine is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic compounds This compound is characterized by the presence of a sec-butylthio group and a chlorine atom attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(sec-butylthio)-4-chloropyridine typically involves the introduction of the sec-butylthio group and the chlorine atom onto the pyridine ring. One common method involves the reaction of 4-chloropyridine with sec-butylthiol in the presence of a suitable base, such as sodium hydride or potassium carbonate, under reflux conditions. The reaction proceeds via nucleophilic substitution, where the thiol group replaces a hydrogen atom on the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Sec-butylthio)-4-chloropyridine can undergo various chemical reactions, including:
Oxidation: The sec-butylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chlorine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Amines, alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: 2-(Sec-butylthio)pyridine
Substitution: Various substituted pyridines depending on the nucleophile used
Scientific Research Applications
2-(Sec-butylthio)-4-chloropyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a ligand in coordination chemistry.
Industry: Used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(sec-butylthio)-4-chloropyridine depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The sec-butylthio group and the chlorine atom can interact with specific amino acid residues in the enzyme, leading to inhibition of its activity.
Comparison with Similar Compounds
Similar Compounds
2-(Sec-butylthio)pyridine: Lacks the chlorine atom, which may affect its reactivity and applications.
4-Chloropyridine:
2-(Butylthio)-4-chloropyridine: Similar structure but with a butylthio group instead of a sec-butylthio group, which can affect its steric and electronic properties.
Uniqueness
2-(Sec-butylthio)-4-chloropyridine is unique due to the presence of both the sec-butylthio group and the chlorine atom on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
1346707-27-4 |
|---|---|
Molecular Formula |
C9H12ClNS |
Molecular Weight |
201.72 g/mol |
IUPAC Name |
2-butan-2-ylsulfanyl-4-chloropyridine |
InChI |
InChI=1S/C9H12ClNS/c1-3-7(2)12-9-6-8(10)4-5-11-9/h4-7H,3H2,1-2H3 |
InChI Key |
BPCPWCNIVHLVKF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)SC1=NC=CC(=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





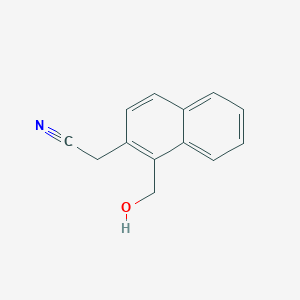
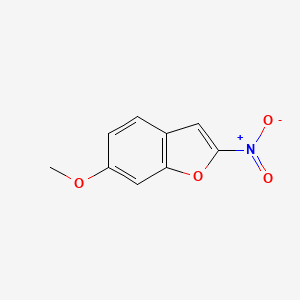
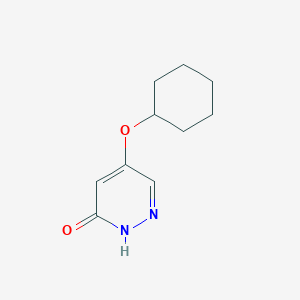
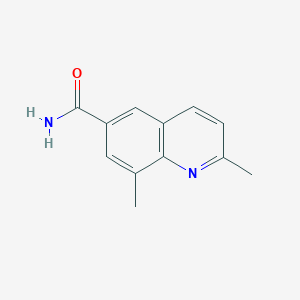
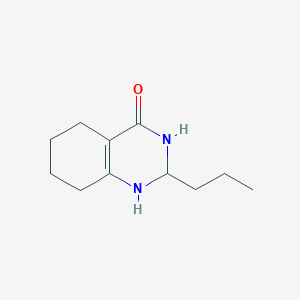


![2,7-dimethyl-1H-imidazo[4,5-f]quinoline](/img/structure/B11901635.png)

![2,7-Diazaspiro[4.4]nonane, 2-(5-isoxazolyl)-](/img/structure/B11901646.png)
